molecular formula C4H5BrN4O B6242912 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one CAS No. 2378501-97-2

1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one

Cat. No.: B6242912
CAS No.: 2378501-97-2
M. Wt: 205
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Description

1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one is a chemical compound belonging to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms and two double bonds in a five-membered ring. This compound is characterized by the presence of an amino group at the 5-position of the triazole ring and a bromoethyl group attached to the nitrogen atom of the triazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically involves the use of 5-amino-1H-1,2,4-triazole and 2-bromoacetyl chloride as starting materials.

  • Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dichloromethane or chloroform at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired production scale and efficiency. Additionally, process optimization techniques such as reaction monitoring and control are employed to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The bromoethyl group in this compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: The amino group in the triazole ring can be reduced to form the corresponding amine derivative.

  • Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an aqueous medium at elevated temperatures.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed in anhydrous solvents such as ether or THF.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and solvent used.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major product is the corresponding amine derivative.

  • Substitution: The major products are various substituted derivatives of the bromoethyl group.

Scientific Research Applications

  • Chemistry: 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one is used as a building block in the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a lead compound for the development of new drugs.

  • Medicine: Research has shown that derivatives of this compound exhibit promising anticancer properties. These derivatives are being investigated for their potential use in cancer therapy.

  • Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides. Its chemical properties make it suitable for the development of new and effective agrochemical products.

Mechanism of Action

The mechanism by which 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one exerts its effects depends on its specific application. For example, in antimicrobial and antifungal applications, the compound may interfere with the cell wall synthesis or metabolic pathways of microorganisms. In anticancer applications, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial and Antifungal: The compound may target cell wall synthesis enzymes or disrupt membrane integrity in microorganisms.

  • Anticancer: The compound may target enzymes involved in DNA replication or cell cycle regulation.

Comparison with Similar Compounds

  • 1-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

  • 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones

  • 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole

  • 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones

Properties

CAS No.

2378501-97-2

Molecular Formula

C4H5BrN4O

Molecular Weight

205

Purity

95

Origin of Product

United States

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